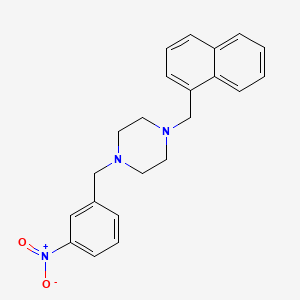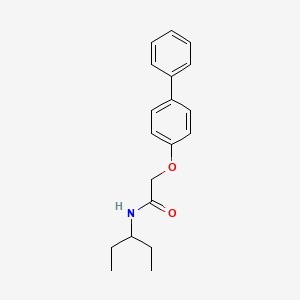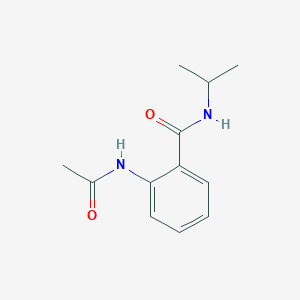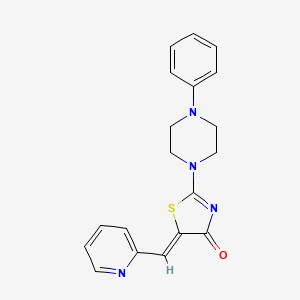
1-(Naphthalen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a naphthylmethyl group and a nitrobenzyl group attached to the piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE typically involves the following steps:
Formation of the Naphthylmethyl Intermediate: The synthesis begins with the preparation of the naphthylmethyl intermediate. This can be achieved through the reaction of naphthalene with a suitable alkylating agent under acidic conditions.
Nitration of Benzyl Group: The next step involves the nitration of the benzyl group. This is typically done by reacting benzyl chloride with nitric acid in the presence of a catalyst.
Coupling Reaction: The final step is the coupling of the naphthylmethyl intermediate with the nitrated benzyl group in the presence of piperazine. This reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzyl and naphthyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl or naphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-NAPHTHYLMETHYL)-4-BENZYLPIPERAZINE: Lacks the nitro group, which may result in different biological activities.
1-(1-NAPHTHYLMETHYL)-4-(4-NITROBENZYL)PIPERAZINE: Similar structure but with the nitro group in a different position, potentially altering its reactivity and applications.
Uniqueness
1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structural features make it a valuable subject of study in various scientific disciplines.
Eigenschaften
Molekularformel |
C22H23N3O2 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
1-(naphthalen-1-ylmethyl)-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C22H23N3O2/c26-25(27)21-9-3-5-18(15-21)16-23-11-13-24(14-12-23)17-20-8-4-7-19-6-1-2-10-22(19)20/h1-10,15H,11-14,16-17H2 |
InChI-Schlüssel |
RTSMPTICRHFMHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(2E)-2-[1-(4-methoxyphenyl)-2-phenylethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10884206.png)
![N-[4-({4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10884208.png)
-yl)methanone](/img/structure/B10884213.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B10884238.png)


![(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10884248.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine](/img/structure/B10884255.png)


![N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide](/img/structure/B10884277.png)

![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10884294.png)
![2,4-dichloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10884295.png)
